Acid-PEG3-NHS ester
Overview
Description
Acid-PEG3-NHS ester is a polyethylene glycol (PEG) linker that contains both a carboxylic acid and an N-hydroxysuccinimide (NHS) ester functional group. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Mechanism of Action
Target of Action
Acid-PEG3-NHS ester primarily targets primary amines . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation . The compound’s targets include proteins , peptides , amine-modified oligonucleotides , and other amine-containing molecules .
Mode of Action
The this compound interacts with its targets through a two-step process. First, the terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . Second, the NHS ester part of the compound is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The this compound affects the biochemical pathways by enabling the bioconjugation of various molecules. By forming a stable amide bond with primary amines, it allows for the attachment of different molecules to proteins, peptides, and other amine-containing molecules . This can affect various biochemical pathways depending on the specific molecules being conjugated.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer , which increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable amide bond between the compound and primary amines present in proteins, peptides, and other amine-containing molecules . This allows for the labeling or crosslinking of these molecules, which can be used in various research and therapeutic applications.
Action Environment
The action of this compound is influenced by various environmental factors. Its solubility in aqueous media allows it to function effectively in biological environments . Furthermore, the stability of the amide bond it forms is influenced by the pH and temperature of the environment. The compound is typically stored at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid of Acid-PEG3-NHS ester can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows this compound to interact with various biomolecules, including proteins and amine-modified oligonucleotides .
Molecular Mechanism
The NHS ester group in this compound can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules, forming a stable, irreversible amide bond . This reaction is often used to label these molecules, altering their properties and potentially their interactions with other biomolecules .
Metabolic Pathways
Given its ability to form stable amide bonds with primary amines, it could potentially interact with enzymes or cofactors that contain these groups .
Transport and Distribution
The hydrophilic PEG spacer in the compound could potentially influence its localization or accumulation .
Subcellular Localization
The properties of the PEG chain and the NHS ester group could potentially influence its localization to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG3-NHS ester typically involves the reaction of a PEG derivative with an NHS ester. The process begins with the activation of the carboxylic acid group on the PEG derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxylic acid then reacts with NHS to form the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation and labeling of biomolecules .
Common Reagents and Conditions
Reagents: Primary amines, EDC, DIC, NHS
Major Products
The major product of the reaction between this compound and a primary amine is a PEGylated amide. This product is stable and can be used for further applications in bioconjugation .
Scientific Research Applications
Acid-PEG3-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with PEG, enhancing their solubility and stability.
Drug Delivery: PEGylation of drugs improves their pharmacokinetics and reduces immunogenicity.
Surface Modification: Used to modify surfaces of nanoparticles, medical devices, and biosensors to improve biocompatibility and reduce non-specific binding.
Protein Engineering: Facilitates the attachment of PEG to proteins, enhancing their therapeutic properties and extending their half-life in the bloodstream.
Comparison with Similar Compounds
Acid-PEG3-NHS ester is unique due to its combination of a hydrophilic PEG spacer and reactive NHS ester group. Similar compounds include:
Azido-PEG3-NHS ester: Contains an azide group instead of a carboxylic acid, used in click chemistry.
Mal-PEG-NHS ester: Contains a maleimide group, used for thiol-reactive conjugation.
Fmoc-PEG-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group, used in solid-phase peptide synthesis.
These compounds share similar PEG backbones but differ in their functional groups, which confer specific reactivity and applications.
Properties
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPWGXODZJYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119868 | |
Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-79-9 | |
Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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